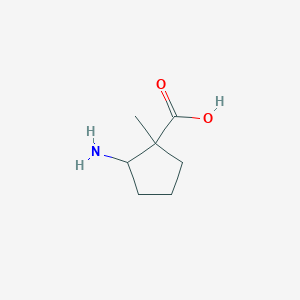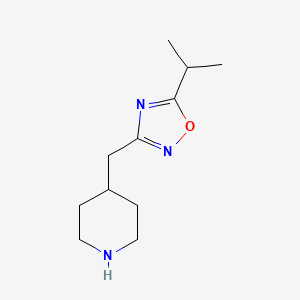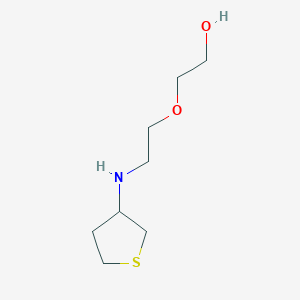![molecular formula C14H8ClN3O B13009927 2H-Pyrimido[4,5-a]carbazol-2-one, 8-chloro-1,11-dihydro-](/img/structure/B13009927.png)
2H-Pyrimido[4,5-a]carbazol-2-one, 8-chloro-1,11-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-1H-pyrimido[4,5-a]carbazol-2(11H)-one is a heterocyclic compound that contains both pyrimidine and carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1H-pyrimido[4,5-a]carbazol-2(11H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a carbazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1H-pyrimido[4,5-a]carbazol-2(11H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
8-Chloro-1H-pyrimido[4,5-a]carbazol-2(11H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Chloro-1H-pyrimido[4,5-a]carbazol-2(11H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Benzo[4,5]imidazo[1,2-a]pyridines
- Benzo[4,5]imidazo[1,2-a]pyrimidines
- Carbazonyloxy-based chalcones
Uniqueness
8-Chloro-1H-pyrimido[4,5-a]carbazol-2(11H)-one is unique due to its specific structural features, which combine elements of both pyrimidine and carbazole. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H8ClN3O |
|---|---|
Molecular Weight |
269.68 g/mol |
IUPAC Name |
8-chloro-1,3-dihydropyrimido[4,5-a]carbazol-2-one |
InChI |
InChI=1S/C14H8ClN3O/c15-8-2-4-11-10(5-8)9-3-1-7-6-16-14(19)18-12(7)13(9)17-11/h1-6H,(H2,16,18,19) |
InChI Key |
FOPOHABXHKGISO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C4C(=CNC(=O)N4)C=CC3=C2C=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13009872.png)

![Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13009893.png)
![6-Azabicyclo[3.2.0]hept-3-ene](/img/structure/B13009901.png)
![Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)


![3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13009913.png)



